molecular formula C16H13ClN2O2 B4408004 2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B4408004
M. Wt: 300.74 g/mol
InChI Key: FTLLBKCTPRUYAS-UHFFFAOYSA-N
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Description

2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-11-6-8-12(9-7-11)16-19-18-15(21-16)10-20-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLLBKCTPRUYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-(2-chlorophenoxy)methanol. This intermediate is then reacted with 4-methylbenzoic acid hydrazide under cyclization conditions to yield the desired oxadiazole compound. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

    Agricultural Chemistry: The compound is explored for its potential as a pesticide or herbicide, leveraging its bioactive properties to protect crops.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
  • 2-[(2-chlorophenoxy)methyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-[(2-chlorophenoxy)methyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole

Uniqueness

2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological profiles and applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Reactant of Route 2
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2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

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